N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a furan-2-ylmethyl substitution at position 3 of the pyrimidinone ring and a sulfanyl-linked acetamide moiety attached to the 2,5-dimethylphenyl group. The presence of the furan ring and sulfanyl group may enhance electronic interactions with biological targets, while the dimethylphenyl substituent contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-5-6-14(2)17(10-13)22-18(25)12-29-21-23-16-7-9-28-19(16)20(26)24(21)11-15-4-3-8-27-15/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGMCYNPOMCPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of the compound is with a molecular weight of 459.52 g/mol. The structure features a thienopyrimidine core linked to a furan moiety and a dimethylphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 459.52 g/mol |
| Molecular Formula | C25H21N3O4S |
| LogP | 5.1847 |
| Polar Surface Area | 62.565 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial properties. In vitro studies have shown effectiveness against various strains of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing that those with specific substitutions on the thienopyrimidine ring demonstrated enhanced antimicrobial activity. For example, compounds containing a furan moiety were particularly effective against Mycobacterium tuberculosis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, structural modifications in similar compounds have been linked to increased cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial effects of thienopyrimidine derivatives, compounds structurally related to this compound showed promising results against multidrug-resistant strains of bacteria. The study reported MIC values ranging from 0.5 to 16 µg/mL depending on the specific bacterial strain tested .
- Anticancer Potential : Another investigation into the anticancer properties revealed that derivatives with a similar structure induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The study emphasized the importance of substituent groups in enhancing biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. Notably:
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cell signaling pathways, inhibiting cell proliferation and promoting apoptosis in cancer cells .
- Case Studies : A study screening a drug library identified compounds with similar structures that demonstrated significant activity against various tumor cell lines . These findings suggest that the compound may serve as a lead in developing new anticancer therapies.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Biological Activity : Research has shown that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways effectively. The presence of the furan group enhances this activity by facilitating interactions with inflammatory mediators .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Multi-Step Reactions : Various organic reactions are utilized to build the complex structure.
- Characterization Techniques : Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Research Findings and Insights
Recent studies have highlighted the potential of this compound in targeting specific biological pathways:
Comparison with Similar Compounds
Spectral and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
